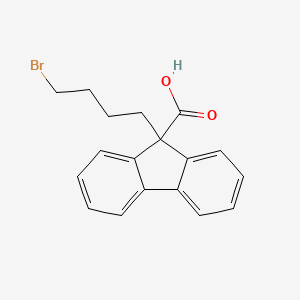

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

概要

説明

The compound “9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid” is a complex organic molecule. It likely contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . Attached to this backbone is a carboxylic acid group (-COOH) and a 4-bromobutyl group (a four-carbon chain with a bromine atom attached), both of which can significantly affect the compound’s properties and reactivity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .科学的研究の応用

Solid Phase Synthesis Applications : 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid has been applied in the development of new linkers for solid phase synthesis. These linkers demonstrate enhanced acid stability compared to standard trityl resins and are useful in immobilizing and cleaving carboxylic acids and amines after modifications (Bleicher, Lutz, & Wuethrich, 2000).

Synthetic Chemistry : It has been utilized in the synthesis of complex molecules, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, through processes involving bromopyruvic acid and amino compounds (Le & Goodnow, 2004).

Materials Science and Sensing Applications : Research indicates that derivatives of this compound have been synthesized for use as fluorescent sensors in detecting nitro compounds, metal cations, and amino acids. These sensors exhibit high sensitivity and selectivity (Han et al., 2020).

Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been explored for use in organic light-emitting diodes, specifically as sky-blue emitters in non-doped OLEDs. Their aggregation-induced emission properties and strong fluorescence in solid state make them suitable for such applications (Tang et al., 2015).

Photolysis Studies : The compound has been studied in the context of flash photolysis, where its derivatives were observed to produce fluorene-9-carboxylic acid as a major reaction product. Such studies are vital in understanding the photoreactivity of fluorene derivatives (Andraos et al., 1997).

特性

IUPAC Name |

9-(4-bromobutyl)fluorene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)